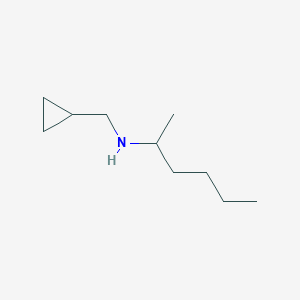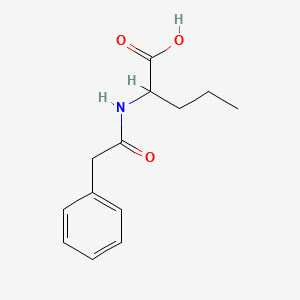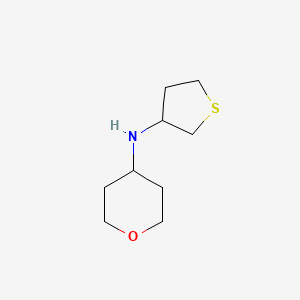![molecular formula C14H20N2O B1461654 1-[(2,3-Dihidro-1-benzofuran-5-il)metil]piperidin-4-amina CAS No. 1157337-91-1](/img/structure/B1461654.png)
1-[(2,3-Dihidro-1-benzofuran-5-il)metil]piperidin-4-amina
Descripción general
Descripción
“1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine” is a compound with a molecular weight of 310.82 . It is also known as “5-DBFPV”, a stimulant of the cathinone class that has been sold online as a designer drug . It is an analogue of MDPV where the methylenedioxyphenyl group has been replaced by dihydro benzofuran .
Molecular Structure Analysis
The InChI code for this compound is "1S/C16H22N2O2.ClH/c1-12(19)18-7-4-15(5-8-18)17-11-13-2-3-16-14(10-13)6-9-20-16;/h2-3,10,15,17H,4-9,11H2,1H3;1H" . This indicates the molecular structure of the compound.
Physical and Chemical Properties Analysis
This compound appears as a yellowish solid with a melting point of 47–51°C . The 1H NMR and 13C NMR spectra provide further details about its chemical structure .
Aplicaciones Científicas De Investigación
Investigación Farmacológica
Este compuesto ha sido estudiado por su potencial como agente farmacológico. La porción benzofurano es una característica común en muchos compuestos farmacológicamente activos, y las modificaciones a esta estructura central pueden conducir a una variedad de actividades biológicas. La investigación ha demostrado que los derivados del benzofurano tienen aplicaciones en el desarrollo de nuevos agentes terapéuticos .
Síntesis de Productos Naturales
El sistema de anillo de benzofurano es un componente estructural clave en muchos productos naturales. La síntesis de tales compuestos, especialmente aquellos con estructuras complejas, es de gran interés debido a sus posibles actividades biológicas. El compuesto en cuestión podría servir como un intermedio en la síntesis total de productos naturales que contienen anillos de benzofurano .
Potencial Antiinflamatorio
Los compuestos con una estructura de benzofurano han sido evaluados por sus propiedades antiinflamatorias. Específicamente, los derivados de este compuesto han sido investigados como antagonistas para los receptores de histamina H3 y H4, que juegan un papel en las respuestas inflamatorias .
Actividad Inmunosupresora
La investigación sobre los derivados del benzofurano también ha explorado su potencial como agentes inmunosupresores. Estos compuestos podrían ser valiosos en el desarrollo de nuevos tratamientos para enfermedades autoinmunes o en la prevención del rechazo de trasplantes de órganos .
Safety and Hazards
The compound has been classified with the signal word “Warning” and hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Therefore, “1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine” and similar compounds may have potential applications in drug discovery and development .
Mecanismo De Acción
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Benzofuran derivatives have been shown to affect a variety of biochemical pathways, particularly those involved in cell growth and proliferation .
Pharmacokinetics
The compound’s molecular weight (31082 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well absorbed .
Result of Action
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells .
Action Environment
Like all chemical compounds, its stability and efficacy can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Análisis Bioquímico
Biochemical Properties
1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .
Cellular Effects
The effects of 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in neurotransmission. This compound can modulate gene expression by interacting with transcription factors, thereby affecting cellular metabolism and function . Additionally, it has been noted to impact cell proliferation and apoptosis, making it a compound of interest in cancer research .
Molecular Mechanism
At the molecular level, 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the enzyme, depending on the context. Furthermore, the compound can influence gene expression by binding to DNA or RNA, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmission and anti-inflammatory properties. At higher doses, it can induce toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .
Metabolic Pathways
1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels within the cell . The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that are excreted from the body .
Transport and Distribution
The transport and distribution of 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine exhibits specific subcellular localization patterns. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. The compound’s activity and function are influenced by its localization, with certain post-translational modifications directing it to specific organelles . These targeting signals ensure that the compound reaches its intended site of action within the cell .
Propiedades
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-13-3-6-16(7-4-13)10-11-1-2-14-12(9-11)5-8-17-14/h1-2,9,13H,3-8,10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXBALTUSCDXLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC3=C(C=C2)OCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(Naphthalen-1-yl)methyl]oxan-4-amine](/img/structure/B1461575.png)

![5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1461580.png)

![4-[Methyl(oxan-4-yl)amino]benzoic acid](/img/structure/B1461582.png)
![2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B1461583.png)

![2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B1461586.png)

![{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1461592.png)
![4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile](/img/structure/B1461593.png)

